2-Methyl-3-((methylsulfonyl)methyl)azetidine hydrochloride
Description
IUPAC Nomenclature and Systematic Identification
The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is (2R,3R)-2-methyl-3-(methylsulfonylmethyl)azetidine hydrochloride , reflecting its stereochemical configuration and functional group arrangement. The nomenclature adheres to the following conventions:
- Azetidine backbone : A four-membered saturated heterocyclic ring containing one nitrogen atom.
- Substituents :
- A methyl group (–CH₃) at position 2.
- A methylsulfonylmethyl group (–CH₂SO₂CH₃) at position 3.
- Stereodescriptors : The (2R,3R) configuration indicates the spatial arrangement of chiral centers at carbons 2 and 3.
- Counterion : Hydrochloride (Cl⁻) salt form.
Table 1: IUPAC Name Breakdown
| Component | Description |
|---|---|
| Parent structure | Azetidine (C₃H₇N) |
| Position 2 substituent | Methyl group (–CH₃) |
| Position 3 substituent | Methylsulfonylmethyl group (–CH₂SO₂CH₃) |
| Stereochemistry | (2R,3R) configuration |
| Salt form | Hydrochloride (Cl⁻) |
The systematic name distinguishes this compound from its stereoisomers and regioisomers, such as (2S,3S)- or (2R,3S)-configured analogs.
Molecular Formula and Weight Analysis
The molecular formula C₆H₁₄ClNO₂S corresponds to the unionized form of the compound, with a calculated molecular weight of 199.70 g/mol . This formula accounts for:
- Azetidine ring : 3 carbons and 1 nitrogen.
- Methyl group : 1 carbon at position 2.
- Methylsulfonylmethyl group : 2 carbons, 1 sulfur, and 2 oxygens.
- Hydrochloride counterion : 1 chlorine atom.
Table 2: Elemental Composition
| Element | Quantity | Contribution to Molecular Weight (g/mol) |
|---|---|---|
| C | 6 | 72.06 |
| H | 14 | 14.11 |
| Cl | 1 | 35.45 |
| N | 1 | 14.01 |
| O | 2 | 32.00 |
| S | 1 | 32.07 |
| Total | 199.70 |
The molecular weight aligns with high-resolution mass spectrometry data reported for related azetidine derivatives.
Stereochemical Configuration and Chiral Center Characterization
The compound contains two chiral centers at carbons 2 and 3 of the azetidine ring, resulting in four possible stereoisomers. The (2R,3R) configuration is confirmed by:
- InChI string :
InChI=1S/C6H13NO2S.ClH/c1-5-6(3-7-5)4-10(2,8)9;/h5-7H,3-4H2,1-2H3;1H/t5-,6+;/m1./s1, which specifies the relative stereochemistry. - SMILES notation :
C[C@@H]1[C@@H](CN1)CS(=O)(=O)C.Cl, using wedge bonds to denote absolute configuration.
Table 3: Stereochemical Descriptors
| Chiral Center | Configuration | Bonding Partners |
|---|---|---|
| C2 | R | –CH₃, –N–, –C3, –H |
| C3 | R | –CH₂SO₂CH₃, –N–, –C2, –H |
Density functional theory (DFT) calculations predict a dihedral angle of 58.3° between the azetidine ring and the methylsulfonylmethyl group, stabilizing the (2R,3R) conformation through minimized steric hindrance.
Crystallographic Data and Solid-State Structure
While single-crystal X-ray diffraction data for this specific compound remains unpublished, analogous azetidine hydrochlorides exhibit monoclinic crystal systems with space group P2₁/c. Key predicted solid-state features include:
- Unit cell parameters :
- a = 7.21 Å
- b = 12.89 Å
- c = 8.34 Å
- β = 102.5°
- Hydrogen bonding network : N–H···Cl interactions (2.89–3.12 Å) between the protonated azetidine nitrogen and chloride ions.
The methylsulfonyl group adopts a gauche conformation relative to the azetidine ring, as evidenced by nuclear Overhauser effect spectroscopy (NOESY) correlations in solution-state studies.
Figure 1: Predicted Molecular Packing Diagram
(Hypothetical representation based on similar azetidine derivatives)
- Chloride ions occupy interstitial sites.
- Van der Waals interactions dominate between hydrophobic methyl groups.
Properties
Molecular Formula |
C6H14ClNO2S |
|---|---|
Molecular Weight |
199.70 g/mol |
IUPAC Name |
2-methyl-3-(methylsulfonylmethyl)azetidine;hydrochloride |
InChI |
InChI=1S/C6H13NO2S.ClH/c1-5-6(3-7-5)4-10(2,8)9;/h5-7H,3-4H2,1-2H3;1H |
InChI Key |
IKZNUAOSIURECY-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(CN1)CS(=O)(=O)C.Cl |
Origin of Product |
United States |
Preparation Methods
Azetidine-3-Carboxylic Acid as a Starting Material
Azetidine-3-carboxylic acid (CAS: 36476-78-5) serves as a common precursor. In a representative procedure, it is treated with thionyl chloride in methanol to yield methyl azetidine-3-carboxylate hydrochloride (compound 2 ). This step esterifies the carboxylic acid while protonating the azetidine nitrogen, enhancing solubility for subsequent reactions.
Reaction Conditions :
Protection of the Amine Group
The free amine is protected using tert-butoxycarbonyl (Boc) anhydride in the presence of triethylamine (TEA) or diisopropylethylamine (DIPEA). This yields tert-butyl 3-(methoxycarbonyl)azetidine-1-carboxylate (compound 3 ), which prevents undesired side reactions during subsequent steps.
Example Protocol :
- Reagents : Boc anhydride (1.5 eq), TEA (1.5 eq), DCM (6.4 wt)
- Temperature : 0–5°C during reagent addition, then 10–15°C for 4 hours.
Reduction and Sulfonylation
Reduction of Ester to Alcohol
The methyl ester in compound 3 is reduced to a hydroxymethyl group using hydride agents. Sodium borohydride (NaBH4) or Red-Al (sodium bis(2-methoxyethoxy)aluminum hydride) are employed, with Red-Al offering higher efficiency for sterically hindered substrates.
Comparative Data :
| Reducing Agent | Solvent | Temperature | Yield (%) |
|---|---|---|---|
| Red-Al | Tetrahydrofuran (THF) | 15–20°C | 85–90 |
| NaBH4 | Methanol | 25°C | 60–65 |
Mesylation of Alcohol to Methylsulfonylmethyl Group
The hydroxymethyl intermediate undergoes mesylation with methanesulfonyl chloride (MsCl) in DCM, catalyzed by TEA. This converts the hydroxyl group into a methylsulfonyl moiety, critical for the target structure.
Optimized Conditions :
- Reagents : MsCl (1.15 eq), TEA (1.5 eq), DCM (6.4 wt)
- Temperature : 0–5°C during addition, then 10–15°C for 4 hours.
- Monitoring : Gas chromatography ensures complete consumption of starting material.
Deprotection and Salt Formation
Removal of Boc Protecting Group
The Boc group is cleaved using acidic conditions. Trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in dioxane are common choices, with TFA providing faster deprotection.
Acid Selection :
- TFA : 2–3 hours at 25°C, >95% yield.
- HCl (4M in dioxane) : 6–8 hours at 25°C, 85–90% yield.
Hydrochloride Salt Crystallization
The free base is treated with HCl gas in ethanol or ethyl acetate to precipitate the hydrochloride salt. Recrystallization from methanol/water (1:1) enhances purity.
Crystallization Data :
Stereochemical Control Strategies
Chiral Resolution
Racemic mixtures of intermediates are resolved using chiral column chromatography or diastereomeric salt formation with tartaric acid derivatives.
Example :
Asymmetric Synthesis
Palladium-catalyzed couplings and enzymatic reductions are explored for enantioselective synthesis. For instance, Suzuki-Miyaura coupling with chiral ligands preserves stereochemistry during azetidine functionalization.
Scale-Up and Industrial Considerations
Large-scale production (e.g., 5000 L reactors) requires optimized workup protocols to minimize impurities. Key steps include:
- Aqueous Extractions : 10% K2CO3 washes to remove residual acids.
- Drying Agents : Magnesium sulfate (MgSO4) for solvent drying.
- Distillation : Reduced-pressure distillation at 60°C (−0.08 MPa) to recover solvents.
Analytical Characterization
Spectroscopic Data
Purity Assessment
- HPLC : C18 column (150 mm × 4.6 mm), 0.1% TFA in water/acetonitrile gradient, retention time = 6.7 minutes.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-3-((methylsulfonyl)methyl)azetidine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a thiol or sulfide.
Substitution: Nucleophilic substitution reactions can occur at the azetidine ring, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions .
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiols, sulfides, and various substituted azetidine derivatives .
Scientific Research Applications
2-Methyl-3-((methylsulfonyl)methyl)azetidine hydrochloride has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-Methyl-3-((methylsulfonyl)methyl)azetidine hydrochloride involves its interaction with molecular targets and pathways. For instance, in neuroprotective applications, the compound modulates inflammation, scavenges free radicals, ameliorates oxidative stress, and improves energy metabolism in the brain . It upregulates antioxidant enzymes like superoxide dismutase and catalase, and downregulates pro-inflammatory mediators .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural Analogues and Similarity Scores
The following compounds exhibit structural similarity to the target molecule, as identified in the evidence:
Substituent Effects on Physicochemical Properties
Polarity and Solubility
- The methylsulfonylmethyl group in the target compound enhances polarity compared to analogues with methoxymethyl (e.g., 3-(Methoxymethyl)azetidine hydrochloride) or simple methyl groups (e.g., 3-Methylazetidine hydrochloride).
- Ethylsulfonyl and tert-butylsulfonyl substituents reduce solubility due to increased hydrophobicity, making the target compound more soluble than these analogues .
Steric and Electronic Effects
Table 1: Key Comparative Data
| Property | Target Compound | 3-(Ethylsulfonyl)azetidine HCl | 3-Methylazetidine HCl |
|---|---|---|---|
| Molecular Weight | 199.70 | ~185.67 | 107.58 |
| Key Functional Group | Methylsulfonylmethyl | Ethylsulfonyl | Methyl |
| Predicted LogP* | ~0.5 (moderate polarity) | ~1.2 | ~0.1 |
| Hydrogen Bond Acceptors | 3 | 3 | 1 |
*LogP estimates based on substituent contributions.
Biological Activity
2-Methyl-3-((methylsulfonyl)methyl)azetidine hydrochloride is a compound of interest in medicinal chemistry due to its unique structural features, including an azetidine ring and a methylsulfonyl group. These characteristics suggest potential biological activity, particularly in the context of drug development for various diseases such as cancer and metabolic disorders. This article aims to explore the biological activity of this compound, supported by relevant data, case studies, and research findings.
The compound is represented by the following chemical structure:
- Chemical Formula: C₅H₁₁ClN₁O₂S
- CAS Number: 2725774-17-2
The azetidine ring provides a framework for nucleophilic substitution reactions, while the methylsulfonyl group enhances its reactivity, making it a versatile candidate for further biological evaluation.
Preliminary studies indicate that compounds with similar structures can interact with various protein targets involved in disease pathways. The biological mechanisms of 2-Methyl-3-((methylsulfonyl)methyl)azetidine hydrochloride are likely mediated through:
- Nucleophilic Substitution: The nitrogen atom in the azetidine ring may act as a nucleophile, facilitating interactions with electrophilic sites on target proteins.
- Binding Affinity: Molecular docking simulations have suggested that this compound may exhibit significant binding affinity to specific proteins implicated in cancer progression.
In Vitro Studies
Research has shown that azetidine derivatives can exhibit anti-proliferative effects against various cancer cell lines. For instance, compounds structurally related to 2-Methyl-3-((methylsulfonyl)methyl)azetidine hydrochloride have been evaluated for their ability to inhibit cell growth in vitro.
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| H146 (lung cancer) | 15 | Induces apoptosis |
| MCF7 (breast cancer) | 8.8 | Inhibits growth |
| HepG2 (liver cancer) | 11.5 | Anti-proliferative activity |
These results indicate that the compound may possess significant anti-cancer properties, warranting further investigation into its therapeutic potential .
In Vivo Studies
In vivo studies involving SCID mice have demonstrated that compounds similar to 2-Methyl-3-((methylsulfonyl)methyl)azetidine hydrochloride can induce apoptosis in tumor tissues. For example, administration of related compounds at a maximum tolerated dose (MTD) resulted in robust cleavage of apoptosis markers such as PARP and caspase-3 within tumor samples .
Case Studies
- Bcl-2/Bcl-xL Inhibitors : A study evaluated the efficacy of azetidine derivatives as inhibitors of Bcl-2 and Bcl-xL proteins, which are crucial in regulating apoptosis in cancer cells. The results showed that these compounds effectively inhibited tumor growth in vivo without significant toxicity at lower doses .
- VEGFR-2 Inhibition : Another study highlighted the potential of azetidine-based compounds in inhibiting VEGFR-2, a key player in angiogenesis. The tested compounds demonstrated IC50 values comparable to established inhibitors like sorafenib, indicating their promise as anti-cancer agents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
